Trioleyl borate
Description
Trioleyl borate (C₅₄H₁₀₅BO₃) is a triester of boric acid with oleyl alcohol, characterized by three long-chain oleyl (C₁₈) groups. This compound is expected to exhibit high hydrophobicity, low volatility, and thermal stability due to its long alkyl chains. Applications may include lubricants, surfactants, or polymer additives, where its bulky structure could enhance solubility in non-polar matrices .
Properties
CAS No. |
5337-42-8 |
|---|---|
Molecular Formula |
C54H105BO3 |
Molecular Weight |
813.2 g/mol |
IUPAC Name |
tris[(Z)-octadec-9-enyl] borate |
InChI |
InChI=1S/C54H105BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-55(57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- |
InChI Key |
VNESIAMKWIPJSA-IUPFWZBJSA-N |
Isomeric SMILES |
B(OCCCCCCCC/C=C\CCCCCCCC)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
B(OCCCCCCCCC=CCCCCCCCC)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trioleyl borate can be synthesized through the esterification of boric acid with oleyl alcohol. The reaction typically involves heating boric acid and oleyl alcohol in the presence of an acid catalyst. The reaction can be represented as follows:
B(OH)3+3C18H35OH→B(OC18H35)3+3H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. The removal of water, a byproduct of the reaction, is crucial to drive the reaction to completion. This can be achieved through azeotropic distillation or by using a dehydrating agent.
Chemical Reactions Analysis
Hydrolysis Reactions
Borate esters generally hydrolyze in aqueous environments to regenerate boric acid and alcohol. For example:
-
Triethyl borate (B(OCH₂CH₃)₃) hydrolyzes rapidly in water, depositing boric acid in crystalline form .
-
Triisopropyl borate (B(OCH(CH₃)₂)₃) decomposes in moisture but is less reactive under controlled conditions .
Key Factors Influencing Hydrolysis:
Catalytic Amidation Reactions
Borate esters catalyze direct amidation of coordinating substrates. For instance:
-
3,4,5-Trifluorophenyl borate (B(OArF)₃) achieved 71% yield in amidation reactions of benzoic acid and benzylamine .
-
Boric acid and trimethyl borate showed lower reactivity (20% and 36% yields, respectively) .
Reactivity Trends:
| Catalyst | Yield (%) | Alcohol pKa | Lewis Acidity (AN) |
|---|---|---|---|
| B(OH)₃ | 20 | 14 | - |
| B(OMe)₃ | 36 | 15.3 | 23.1 |
| B(OCH₂CF₃)₃ | 58 | 12.4 | - |
| B(OArF)₃ | 71 | - | - |
Suzuki-Miyaura Coupling Reactions
Triisopropyl borate derivatives are effective in cross-coupling reactions. For example:
-
Lithium triisopropyl borates enable efficient coupling of heteroaryl substrates under mild conditions (40°C, 3 mol% catalyst) .
-
Stable under air for months, they avoid protodeboronation due to bulky isopropyl groups .
Lewis Acid Behavior
Borate esters exhibit varying Lewis acidity:
-
Trimethyl borate (B(OCH₃)₃): Gutmann-Beckett acceptor number (AN) = 23 .
-
3,4,5-Trifluorophenyl borate (B(OArF)₃): Enhanced reactivity despite moderate acidity .
Reactivity Limitations
Scientific Research Applications
Trioleyl borate has been explored for various scientific research applications, including:
Lubricants: Due to its excellent lubricating properties, it is used as an additive in lubricants to reduce friction and wear.
Antioxidants: It can act as an antioxidant in various formulations, protecting materials from oxidative degradation.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a biocompatible material in medical devices.
Industrial Applications: It is used in the formulation of high-performance greases and oils for machinery and automotive applications.
Mechanism of Action
The mechanism by which trioleyl borate exerts its effects is primarily through its ability to form a lubricating film on surfaces, reducing friction and wear. The borate ester interacts with metal surfaces, forming a protective layer that minimizes direct metal-to-metal contact. Additionally, its antioxidant properties help in preventing oxidative degradation of materials.
Comparison with Similar Compounds
Tributyl Borate (C₁₂H₂₇BO₃)
- Molecular Weight : 230.16 g/mol .
- Properties : Less viscous than Trioleyl borate; higher volatility due to shorter alkyl chains.
- Applications : Used in epoxy-based intumescent coatings for thermal insulation. Demonstrates lower environmental toxicity compared to zinc borate .
- Reactivity : Hydrolyzes faster than this compound due to less steric hindrance.
Trimethyl Borate (C₃H₉BO₃)
- Molecular Weight : 103.91 g/mol .
- Properties : Highly volatile and flammable; irritant to skin and respiratory systems .
- Applications : Catalyst in Suzuki-Miyaura cross-coupling reactions. Smaller size enables faster reaction kinetics compared to bulkier borates .
- Limitations : Poor stability in aqueous environments.
Triisopropyl Borate (C₉H₂₁BO₃)
Sodium Tetraarylborates (e.g., Sodium Tetraphenylborate)
- Structure : Aromatic substituents instead of alkyl chains.
- Properties : High stability in water; used in analytical chemistry for ion-pairing .
- Comparison : Unlike this compound, sodium tetraarylborates are ionic and water-soluble, limiting their use in hydrophobic applications.
Key Data Table: Physical and Chemical Properties
Research Findings and Trends
- Reactivity : Bulky borates like this compound show slower reaction kinetics in cross-coupling reactions due to steric hindrance, as seen in hindered boronic acids requiring longer reaction times .
- Environmental Impact : Tributyl borate and 4-tert-butylphenylboronic acid (4TBPBA) are highlighted as less toxic alternatives to zinc borate in coatings, suggesting this compound could share similar eco-friendly advantages .
- Degradation : Borate glasses degrade faster than silicates in aqueous media, implying that this compound may hydrolyze more readily than silicate esters but slower than smaller borates like Trimethyl .
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